
N-Desmethyl Telmisartan
Übersicht
Beschreibung
N-Desmethyl Telmisartan is a derivative of Telmisartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound retains many of the pharmacological properties of Telmisartan but with slight modifications in its chemical structure, which can influence its activity and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Telmisartan typically involves the demethylation of Telmisartan. This can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow synthesis approach. This method enhances the efficiency and yield of the product by maintaining optimal reaction conditions throughout the process. The use of solid-supported catalysts, such as palladium on carbon (Pd/C), can also be employed to facilitate the demethylation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Telmisartan can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antihypertensive Effects
N-Desmethyl Telmisartan exhibits similar pharmacological properties to its parent compound, Telmisartan. It acts primarily by blocking the angiotensin II type 1 (AT1) receptors, which leads to vasodilation and a reduction in blood pressure. Studies have shown that both Telmisartan and this compound can significantly lower systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients with essential hypertension.
Table 1: Blood Pressure Reduction with Telmisartan and this compound
Biochemical Mechanisms
Cellular Effects
This compound influences various cellular processes, particularly in the context of cancer research. It has been observed to suppress the proliferation of gastrointestinal stromal tumors (GISTs) by inducing cell cycle arrest in vitro. This suggests potential applications in oncology alongside its cardiovascular benefits.
Pharmacokinetic Studies
Bioavailability and Tissue Distribution
This compound's pharmacokinetic profile indicates good bioavailability and tissue penetration due to its lipophilic nature. Studies have demonstrated that higher plasma concentrations correlate with improved therapeutic outcomes, particularly in reducing urinary albumin-to-creatinine ratios (UACR) in patients with type 2 diabetes.
Table 2: Pharmacokinetic Properties of this compound
Parameter | Value |
---|---|
Bioavailability | 42% - 100% |
Half-life | Approximately 24 hours |
Tissue Distribution | High due to lipophilicity |
Clinical Case Studies
Case Study: Efficacy in Diabetic Patients
A clinical study involving ten patients with type 2 diabetes showed that increased exposure to this compound resulted in a significant decrease in UACR, indicating improved kidney function and reduced proteinuria.
Table 3: UACR Changes Post-Treatment
Patient Group | Baseline UACR (mg/g) | Post-Treatment UACR (mg/g) |
---|---|---|
Diabetic Patients | 297 | Significantly reduced |
Regulatory Applications
This compound is utilized in the pharmaceutical industry for quality control and impurity profiling during drug development processes. It plays a crucial role in Abbreviated New Drug Applications (ANDA) submitted to the FDA, ensuring that generic formulations meet safety and efficacy standards.
Wirkmechanismus
N-Desmethyl Telmisartan exerts its effects by blocking the angiotensin II type-1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to a reduction in blood pressure and improved cardiovascular function. Additionally, this compound may exhibit partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), contributing to its anti-inflammatory and antiproliferative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Telmisartan: The parent compound, primarily used for hypertension.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic uses.
Valsartan: Similar to Telmisartan but with different pharmacokinetic properties.
Uniqueness
N-Desmethyl Telmisartan is unique due to its modified chemical structure, which can influence its pharmacokinetics and pharmacodynamics. The presence of the demethylated group can alter its binding affinity to receptors and its metabolic stability, potentially leading to different therapeutic outcomes compared to its parent compound and other similar drugs.
Biologische Aktivität
N-Desmethyl Telmisartan is a significant metabolite of Telmisartan, an angiotensin II receptor antagonist primarily used for managing hypertension. This compound retains many pharmacological properties of its parent drug but exhibits distinct biological activities due to its modified structure. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and the development of new pharmacological strategies.
This compound, chemically represented as 2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid, targets the angiotensin II type 1 (AT1) receptors with high affinity. The binding to these receptors inhibits the action of angiotensin II, leading to vasodilation and a reduction in blood pressure. This mechanism is central to its role in cardiovascular health.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including:
- Bioavailability : Ranges from 42% to 100%, influenced by factors such as food intake and individual metabolism.
- Volume of Distribution : High lipophilicity allows extensive distribution in tissues like the liver, kidney, and lungs.
- Half-life : Extended half-life contributes to prolonged effects on blood pressure regulation.
Effects on Cellular Signaling
Research indicates that this compound influences various cellular signaling pathways:
- Cell Cycle Regulation : It has been shown to suppress proliferation in human gastrointestinal stromal tumor (GIST) cells by inducing cell cycle arrest.
- Gene Expression Modulation : The compound affects gene expression related to cardiovascular function and metabolic processes, potentially impacting conditions like metabolic syndrome .
Comparative Efficacy with Telmisartan
Studies comparing this compound with Telmisartan reveal nuanced differences in efficacy:
- Blood Pressure Control : Both compounds effectively lower systolic and diastolic blood pressure, but N-Desmethyl may exhibit enhanced effects in certain populations due to its unique pharmacokinetic profile .
Treatment Regimen | SBP Change (mmHg) | DBP Change (mmHg) | P-value |
---|---|---|---|
Telmisartan Monotherapy | -13.3 (95% CI: -15.0 to -11.6) | -7.3 (95% CI: -8.2 to -6.5) | <0.001 |
Telmisartan + 1 AHD | -13.0 (95% CI: -16.5 to -9.5) | -6.9 (95% CI: -8.7 to -5.1) | <0.001 |
Case Studies and Clinical Findings
Several clinical studies have highlighted the effectiveness of this compound in various settings:
- Hypertensive Patients with Comorbidities : In a cohort study involving patients with essential hypertension and diabetes, significant reductions in blood pressure were observed with N-Desmethyl treatment, suggesting its utility in complex clinical scenarios .
- Kidney Disease Progression : Research indicates that this compound may slow the progression of kidney disease in patients with type 2 diabetes by modulating angiotensin receptor occupancy and improving renal function markers such as urinary albumin-to-creatinine ratio (UACR) .
Eigenschaften
IUPAC Name |
2-[4-[[6-(1H-benzimidazol-2-yl)-4-methyl-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N4O2/c1-3-8-29-35-30-20(2)17-23(31-33-26-11-6-7-12-27(26)34-31)18-28(30)36(29)19-21-13-15-22(16-14-21)24-9-4-5-10-25(24)32(37)38/h4-7,9-18H,3,8,19H2,1-2H3,(H,33,34)(H,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBXIPRPTFMJQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579024 | |
Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-81-5 | |
Record name | 4'-[(7'-Methyl-2'-propyl[1H,3'H-[2,5'-bibenzimidazole]]-3'-yl)methyl][1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00579024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.